trans-2-Enoyl-OPC8-CoA; (Acyl-CoA); [M+H]+
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Overview
Description
The compound “trans-2-Enoyl-OPC8-CoA; (Acyl-CoA); [M+H]+” is a complex organic molecule with potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. Typically, the synthesis begins with the preparation of the core structure, followed by the addition of various functional groups through a series of chemical reactions. Common techniques include:
Condensation Reactions: To form the core structure.
Phosphorylation: To introduce phosphate groups.
Amidation: To attach amine groups.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route to maximize yield and minimize costs. This may include:
Catalysis: Using catalysts to speed up reactions.
Purification: Employing techniques like chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: To form oxidized derivatives.
Reduction: To reduce specific functional groups.
Substitution: To replace one functional group with another.
Common Reagents and Conditions
Typical reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate.
Reducing Agents: Like sodium borohydride.
Substituting Agents: Such as halogens for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying biochemical pathways and interactions.
Medicine: As a potential therapeutic agent.
Industry: In the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism by which the compound exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Binding: Interacting with cellular receptors to modulate biological responses.
Signal Transduction: Affecting intracellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include those with analogous structures or functional groups, such as:
Nucleotides: Due to the presence of the purine base.
Phosphorylated Compounds: Because of the phosphate groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields. Its complex structure may offer unique interactions and effects compared to other similar compounds.
Properties
Molecular Formula |
C39H62N7O18P3S |
---|---|
Molecular Weight |
1041.9 g/mol |
IUPAC Name |
S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-8-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]oct-2-enethioate |
InChI |
InChI=1S/C39H62N7O18P3S/c1-4-5-9-13-26-25(15-16-27(26)47)12-10-7-6-8-11-14-30(49)68-20-19-41-29(48)17-18-42-37(52)34(51)39(2,3)22-61-67(58,59)64-66(56,57)60-21-28-33(63-65(53,54)55)32(50)38(62-28)46-24-45-31-35(40)43-23-44-36(31)46/h5,9,11,14,23-26,28,32-34,38,50-51H,4,6-8,10,12-13,15-22H2,1-3H3,(H,41,48)(H,42,52)(H,56,57)(H,58,59)(H2,40,43,44)(H2,53,54,55)/b9-5-,14-11+/t25-,26-,28+,32+,33+,34?,38+/m0/s1 |
InChI Key |
WDBPMRZYBZCIQE-PZZPGARMSA-N |
Isomeric SMILES |
CC/C=C\C[C@H]1[C@H](CCC1=O)CCCCC/C=C/C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CCC=CCC1C(CCC1=O)CCCCCC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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